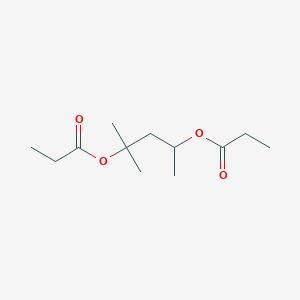
2-Methylpentane-2,4-diyl dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpentane-2,4-diyl dipropanoate is an organic compound with the molecular formula C11H20O4 It is a derivative of 2-methylpentane-2,4-diol, where the hydroxyl groups are esterified with propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpentane-2,4-diyl dipropanoate typically involves the esterification of 2-methylpentane-2,4-diol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylpentane-2,4-diyl dipropanoate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 2-methylpentane-2,4-diol and propanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: 2-Methylpentane-2,4-diol and propanoic acid.
Scientific Research Applications
2-Methylpentane-2,4-diyl dipropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of 2-methylpentane-2,4-diyl dipropanoate primarily involves its ester bonds. These bonds can be hydrolyzed by esterases, releasing 2-methylpentane-2,4-diol and propanoic acid. The hydrolysis process can be influenced by the presence of specific enzymes, pH, and temperature. The molecular targets include esterases and other hydrolytic enzymes that recognize and cleave ester bonds.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentane-2,4-diol: The parent compound with hydroxyl groups instead of ester groups.
2-Methylpentane: A hydrocarbon with a similar carbon skeleton but lacking functional groups.
Hexylene glycol: Another diol with similar properties but different structural arrangement.
Uniqueness
2-Methylpentane-2,4-diyl dipropanoate is unique due to its ester functional groups, which impart different chemical reactivity compared to its parent diol. The ester groups make it more susceptible to hydrolysis and provide different solubility and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
32376-43-5 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(4-methyl-4-propanoyloxypentan-2-yl) propanoate |
InChI |
InChI=1S/C12H22O4/c1-6-10(13)15-9(3)8-12(4,5)16-11(14)7-2/h9H,6-8H2,1-5H3 |
InChI Key |
PJHCJPZDUNHLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)CC(C)(C)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


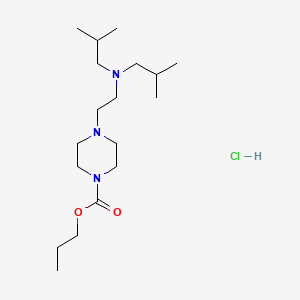
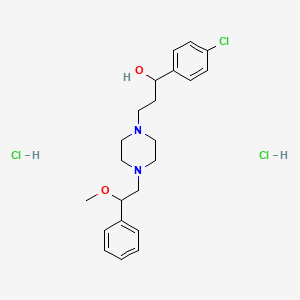
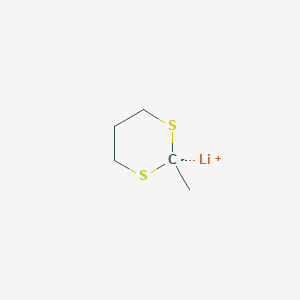

![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
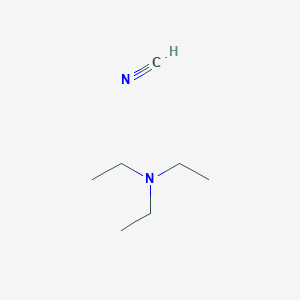
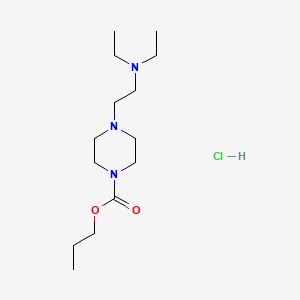
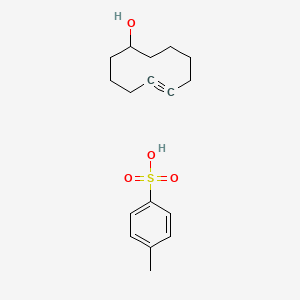


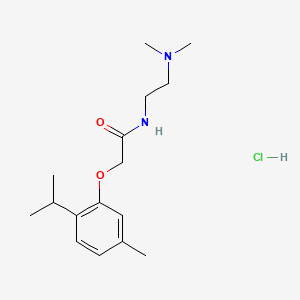
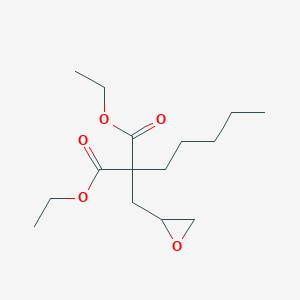
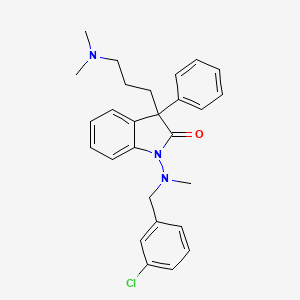
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
